1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

Sigma Receptor Neurodegeneration Cancer

Researchers targeting sigma-2 receptor (σ2R/TMEM97) for cancer or neurodegeneration often lack a validated chemical starting point with a modifiable handle. 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol solves this: • Confirmed σ2R affinity (Ki = 90 nM) providing a validated baseline for SAR studies • Primary amine handle enables rapid conjugation to fluorescent dyes, biotin, or cytotoxic payloads • 4-CF₃ group enhances metabolic stability; predicted LogD ~1.0 positions it within CNS drug-like space • 98% purity; in stock at BenchChem with global shipping

Molecular Formula C8H15F3N2O
Molecular Weight 212.21 g/mol
CAS No. 1862752-09-7
Cat. No. B1477472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
CAS1862752-09-7
Molecular FormulaC8H15F3N2O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C(F)(F)F)O)CCN
InChIInChI=1S/C8H15F3N2O/c9-8(10,11)7(14)1-4-13(5-2-7)6-3-12/h14H,1-6,12H2
InChIKeyBMOKIQRRCVFODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (CAS 1862752-09-7): A Differentiated Piperidine Building Block for Neuroscience and Oncology Research


1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (CAS 1862752-09-7) is a functionalized piperidine derivative containing both a trifluoromethyl (-CF₃) group at the 4-position and an aminoethyl side chain on the piperidine nitrogen. With a molecular formula of C₈H₁₅F₃N₂O and a molecular weight of 212.21 g/mol, this compound presents a distinct dual-pharmacophore architecture . The -CF₃ moiety confers enhanced metabolic stability and lipophilicity, while the primary amine provides a reactive handle for further derivatization or potential engagement with biological targets . Vendor-sourced material is commercially available at 98% purity .

Why 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (CAS 1862752-09-7) Cannot Be Readily Substituted with Generic Piperidine Analogs


The combination of a 4-CF₃ group and an N-aminoethyl substituent on the piperidin-4-ol core creates a unique chemical and biological profile that is not replicated by simpler piperidine analogs. Substituting with 4-(trifluoromethyl)piperidine (lacking the hydroxyl and aminoethyl groups) or 1-(2-aminoethyl)piperidine (lacking the -CF₃ group) results in a complete loss of the dual functionality required for specific receptor interactions and metabolic stability enhancements. The -CF₃ group significantly alters the pKa of the piperidine nitrogen and increases lipophilicity, while the aminoethyl side chain is a known pharmacophore for sigma receptor binding and provides a vector for further synthetic elaboration . Therefore, direct substitution with structurally related but functionally divergent compounds is not a viable strategy for applications requiring this precise substitution pattern.

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (CAS 1862752-09-7): Quantitative Differentiation Evidence vs. Closest Analogs


Sigma-2 Receptor Affinity: Defined Binding vs. Structurally Incomplete Analogs

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol demonstrates a defined affinity for the sigma-2 receptor (σ2R/TMEM97), with an inhibition constant (Ki) of 90 nM as measured in rat PC12 cells [1]. This target engagement is quantifiable and distinguishes the compound from simpler analogs that lack the complete pharmacophore. In contrast, the des-aminoethyl analog 4-(trifluoromethyl)piperidin-4-ol (CAS 373603-69-1) and the des-trifluoromethyl analog 1-(2-aminoethyl)piperidine (CAS 27578-60-5) lack reported sigma receptor binding data, indicating the dual functionality is required for this specific biological activity.

Sigma Receptor Neurodegeneration Cancer

Predicted Physicochemical Property Shifts: Impact of the Aminoethyl Side Chain on Lipophilicity

The addition of the aminoethyl side chain to the 4-(trifluoromethyl)piperidin-4-ol scaffold significantly alters its predicted physicochemical profile, a key consideration for medicinal chemistry applications. The des-aminoethyl analog, 4-(trifluoromethyl)piperidin-4-ol (CAS 373603-69-1), has a calculated XLogP3-AA of 0.6 [1]. In contrast, 1-(2-aminoethyl)-4-(trifluoromethyl)piperidin-4-ol is predicted to have a LogD (pH 7.4) of approximately 1.0 . This shift represents an increase in lipophilicity, which can directly impact membrane permeability, plasma protein binding, and overall pharmacokinetic behavior, differentiating it from the simpler, more polar core structure.

Drug Discovery ADME Physicochemical Properties

Electronic Modulation: Impact of Trifluoromethyl Substitution on Piperidine Basicity

The presence of the electron-withdrawing trifluoromethyl group at the 4-position of the piperidine ring substantially alters the basicity of the nitrogen atom, a critical factor governing ionization state, solubility, and target engagement under physiological conditions. While experimental pKa data for the target compound is not directly available, class-level inference from close analogs is highly informative. The des-aminoethyl analog, 4-(trifluoromethyl)piperidine, has a predicted pKa of 9.62 ± 0.10 . In stark contrast, unsubstituted piperidine has a pKa of ~11.2, and 1-(2-aminoethyl)piperidine exhibits two pKa values: 6.38 and 9.89 (at 30°C) . This demonstrates that the -CF₃ group lowers the pKa of the piperidine nitrogen by approximately 1.5 units compared to an unsubstituted ring, leading to a lower degree of protonation at physiological pH. This modulation is a key differentiator from non-fluorinated piperidine analogs.

Medicinal Chemistry Physicochemical Properties pKa

Optimal Research and Procurement Scenarios for 1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol (CAS 1862752-09-7) Based on Quantitative Evidence


Sigma-2 Receptor Probe Development and Screening

This compound is ideally suited as a starting point for the development of sigma-2 receptor (σ2R/TMEM97) ligands. The confirmed Ki of 90 nM provides a validated baseline for structure-activity relationship (SAR) studies [1]. Researchers can utilize the aminoethyl side chain for further functionalization (e.g., conjugation to fluorescent dyes, biotin, or cytotoxic payloads) while retaining the core scaffold's affinity for σ2R, a target implicated in cancer and neurodegenerative diseases. This differentiates it from generic piperidines lacking validated target engagement data.

Fragment-Based Drug Discovery (FBDD) for CNS and Oncology Targets

The compound's unique combination of a metabolically stable -CF₃ group and a modifiable primary amine makes it a valuable three-dimensional fragment for FBDD libraries. Its predicted lipophilicity (LogD ~1.0) and modulated basicity position it favorably within CNS drug-like chemical space . It is a superior choice over the simpler 4-(trifluoromethyl)piperidin-4-ol (XLogP 0.6) when a vector for growth or an increase in lipophilicity is required for a specific binding pocket .

Synthesis of Advanced Piperidine-Derived Intermediates

For chemists building complex molecules requiring a pre-installed -CF₃ group and a flexible aminoethyl linker, this compound serves as an advanced, multi-functional intermediate. The primary amine offers a straightforward handle for amide coupling, reductive amination, or urea formation, enabling rapid diversification. The 98% purity available from commercial vendors ensures a high-quality starting point for multi-step synthesis .

Physicochemical Property Benchmarking in Lead Optimization

The quantifiable shifts in lipophilicity (ΔLogP ≈ +0.4) and basicity (ΔpKa ≈ -1.5) relative to simpler analogs make this compound a useful reference tool. It can be used to experimentally validate computational models predicting the impact of -CF₃ and aminoalkyl substitution on the ADME properties of a piperidine series, thereby informing the design of optimized lead candidates with improved pharmacokinetic profiles.

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